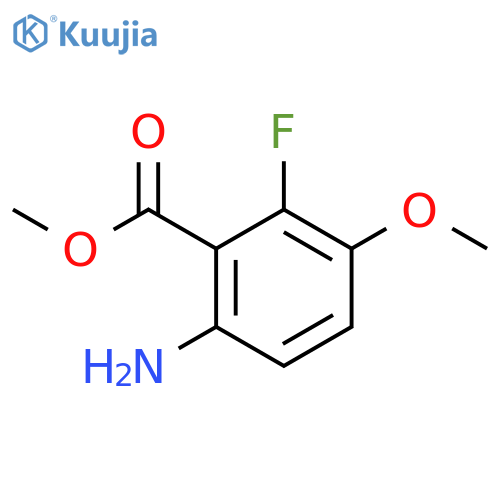

Cas no 1781129-62-1 (Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester)

1781129-62-1 structure

商品名:Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester

CAS番号:1781129-62-1

MF:C9H10FNO3

メガワット:199.179006099701

MDL:MFCD28608560

CID:5162172

Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester

-

- MDL: MFCD28608560

- インチ: 1S/C9H10FNO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,11H2,1-2H3

- InChIKey: CAGDCRQKKDKFDS-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=C(N)C=CC(OC)=C1F

Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D660499-500mg |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

1781129-62-1 | 95% | 500mg |

$595 | 2024-08-03 | |

| Enamine | EN300-768256-0.1g |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

1781129-62-1 | 95.0% | 0.1g |

$1144.0 | 2025-02-22 | |

| Enamine | EN300-768256-1.0g |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

1781129-62-1 | 95.0% | 1.0g |

$1299.0 | 2025-02-22 | |

| Enamine | EN300-768256-10.0g |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

1781129-62-1 | 95.0% | 10.0g |

$5590.0 | 2025-02-22 | |

| A2B Chem LLC | AX20600-500mg |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

1781129-62-1 | 97% | 500mg |

$1085.00 | 2024-04-20 | |

| Enamine | EN300-768256-0.05g |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

1781129-62-1 | 95.0% | 0.05g |

$1091.0 | 2025-02-22 | |

| Enamine | EN300-768256-2.5g |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

1781129-62-1 | 95.0% | 2.5g |

$2548.0 | 2025-02-22 | |

| A2B Chem LLC | AX20600-1g |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

1781129-62-1 | 97% | 1g |

$1785.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D660499-1g |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

1781129-62-1 | 95% | 1g |

$795 | 2024-08-03 | |

| Enamine | EN300-768256-0.25g |

methyl 6-amino-2-fluoro-3-methoxybenzoate |

1781129-62-1 | 95.0% | 0.25g |

$1196.0 | 2025-02-22 |

Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1781129-62-1 (Benzoic acid, 6-amino-2-fluoro-3-methoxy-, methyl ester) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量